5-[(2-chlorobenzyl)oxy]-4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol

Catalog No.
S11575833
CAS No.
M.F
C22H20ClN3O2S
M. Wt
425.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-[(2-chlorobenzyl)oxy]-4-ethyl-2-[4-(4-methyl-1,3...

Product Name

5-[(2-chlorobenzyl)oxy]-4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol

IUPAC Name

5-[(2-chlorophenyl)methoxy]-4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]phenol

Molecular Formula

C22H20ClN3O2S

Molecular Weight

425.9 g/mol

InChI

InChI=1S/C22H20ClN3O2S/c1-3-14-8-16(21-17(10-24-26-21)22-25-13(2)12-29-22)19(27)9-20(14)28-11-15-6-4-5-7-18(15)23/h4-10,12,27H,3,11H2,1-2H3,(H,24,26)

InChI Key

HNDGEMALLGSVRG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1OCC2=CC=CC=C2Cl)O)C3=C(C=NN3)C4=NC(=CS4)C

5-[(2-chlorobenzyl)oxy]-4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol is a complex organic compound characterized by its unique molecular structure. It features a phenolic core substituted with various functional groups, including a chlorobenzyl ether and a thiazole-containing pyrazole moiety. The presence of these groups suggests potential biological activity, particularly in pharmacological applications.

Typical of phenolic compounds and heterocyclic systems. Key reactions include:

  • Esterification: The hydroxyl group can react with acids to form esters.
  • Nucleophilic Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, allowing for the introduction of different nucleophiles.
  • Reduction Reactions: The compound may be reduced to form alcohols or amines, depending on the reaction conditions.

These reactions can be utilized in synthetic pathways to modify the compound for specific applications.

Preliminary studies indicate that 5-[(2-chlorobenzyl)oxy]-4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol exhibits promising biological activities. Its structural components suggest potential anti-inflammatory and antimicrobial properties, as similar compounds have shown efficacy in these areas. The thiazole and pyrazole moieties are often associated with significant biological effects, including anticancer and antifungal activities.

The synthesis of 5-[(2-chlorobenzyl)oxy]-4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol can be achieved through several methods:

  • Nucleophilic Substitution: Reacting a suitable phenolic precursor with 2-chlorobenzyl chloride in the presence of a base to form the ether linkage.
  • Formation of Pyrazole and Thiazole Rings: Utilizing known methods for synthesizing pyrazoles and thiazoles, such as cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Coupling Reactions: Employing coupling agents to link the thiazole-pyrazole fragment to the phenolic core.

These methods can be optimized based on the availability of starting materials and desired yield.

5-[(2-chlorobenzyl)oxy]-4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting inflammatory diseases or infections.
  • Agricultural Chemistry: Investigating its efficacy as a pesticide or fungicide due to its structural attributes.

These applications highlight the versatility of this compound in various fields.

Interaction studies involving 5-[(2-chlorobenzyl)oxy]-4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol are essential for understanding its biological mechanisms. These studies could include:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific biological targets such as enzymes or receptors.
  • Synergistic Effects: Investigating interactions with other drugs or compounds to enhance therapeutic effects.
  • Toxicological Studies: Assessing potential toxic effects on various cell lines or organisms to determine safety profiles.

Such studies are crucial for advancing the compound toward practical applications.

Several compounds share structural similarities with 5-[(2-chlorobenzyl)oxy]-4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol, which may exhibit comparable biological activities:

Compound NameStructureNotable Features
4-EthoxyphenolC10H14OSimple phenolic compound with potential antiseptic properties
5-MethylthiazoleC5H6N2SContains thiazole; known for antimicrobial activity
1H-PyrazoleC3H4N2Basic structure; used in various drug designs

Uniqueness

The uniqueness of 5-[(2-chlorobenzyl)oxy]-4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol lies in its combination of a chlorobenzyl ether and a thiazole-pyrazole hybrid structure, which may confer distinct pharmacological properties not seen in simpler analogs. This complexity allows for diverse interactions within biological systems, potentially leading to novel therapeutic applications.

XLogP3

5.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

425.0964758 g/mol

Monoisotopic Mass

425.0964758 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-09-2024

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